1-(2-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered attention due to its potential as an inhibitor of specific enzymes and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the compound.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their inhibitory activity against enzymes like PARP-1.
Other diazino pyrimidines: Share structural similarities and biological activities with the compound .
Uniqueness
1-(2-METHOXYPHENYL)-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications. Its methoxyphenyl and propyl groups contribute to its distinct interactions with molecular targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N4O3/c1-3-8-19-9-11-14(17-10-19)20(16(22)18-15(11)21)12-6-4-5-7-13(12)23-2/h4-7,17H,3,8-10H2,1-2H3,(H,18,21,22) |
InChI Key |
QQHHVNFILKZSBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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